9-(Iodomethyl)anthracene
Overview
Description
9-(Iodomethyl)anthracene is an organic compound with the molecular formula C15H11I. It is a derivative of anthracene, where an iodine atom is attached to the methyl group at the 9th position of the anthracene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Iodomethyl)anthracene typically involves the iodination of 9-methylanthracene. One common method is the reaction of 9-methylanthracene with iodine and a suitable oxidizing agent, such as iodic acid, in an organic solvent like chloroform. The reaction is usually carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions similar to the laboratory methods. The process would likely be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form 9-(iodomethyl)anthraquinone under strong oxidizing conditions.
Reduction Reactions: Reduction of the iodine atom can yield 9-methylanthracene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products like 9-(azidomethyl)anthracene or 9-(thiomethyl)anthracene.
Oxidation: 9-(iodomethyl)anthraquinone.
Reduction: 9-methylanthracene.
Scientific Research Applications
9-(Iodomethyl)anthracene has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photochemistry: Employed in studies involving photon upconversion and triplet-triplet annihilation processes.
Biological Probes: Utilized as a fluorescent probe in biological imaging and sensing applications.
Mechanism of Action
The mechanism of action of 9-(Iodomethyl)anthracene in its applications is largely dependent on its ability to participate in photophysical processes. In OLEDs, it acts as an emitter due to its high fluorescence quantum yield. In photochemical applications, it undergoes triplet-triplet annihilation, where two triplet state molecules interact to form one singlet state molecule and one ground state molecule, resulting in photon upconversion .
Comparison with Similar Compounds
9-Methylanthracene: Lacks the iodine atom, making it less reactive in substitution reactions.
9-Bromomethylanthracene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
9-Chloromethylanthracene: Contains a chlorine atom, which also affects its reactivity and use in different chemical reactions.
Uniqueness: 9-(Iodomethyl)anthracene is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives that can be tailored for specific applications in organic electronics and photochemistry .
Properties
IUPAC Name |
9-(iodomethyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEUXEXJKVLQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573898 | |
Record name | 9-(Iodomethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260365-89-7 | |
Record name | 9-(Iodomethyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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